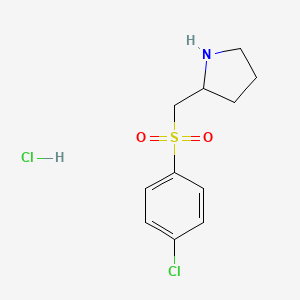

2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride

Overview

Description

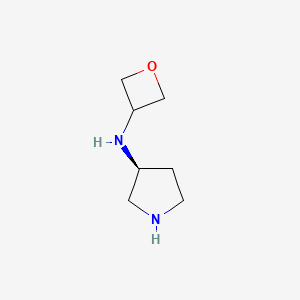

“2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold of pyrrolidine is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride” includes a pyrrolidine ring, a sulfonyl group, and a 4-chlorophenyl group . The pyrrolidine ring is a five-membered nitrogen-containing ring . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds can also be described .Scientific Research Applications

1. Stereoselective Behavior in Medicinal Chemistry

The compound 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, related to 2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride, demonstrates stereoselective behavior as a blocker of cardiovascular L-type calcium channels. It binds to the diltiazem site and shows significant differences in effects between its two enantiomers, indicating potential for stereoselective medicinal applications (Carosati et al., 2009).

2. Synthesis of Arylsulfonylpyrrolidines

The acid-catalyzed reaction of a similar compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, with phenols results in the formation of new 1-(arylsulfonyl)pyrrolidines. This method may be employed as a convenient way to synthesize pyrrolidine-1-sulfonylarene derivatives, expanding the scope of pyrrolidine-based compounds in organic synthesis (Smolobochkin et al., 2017).

3. Antimicrobial Activity

A novel compound, closely related to 2-(((4-Chlorophenyl)sulfonyl)methyl)pyrrolidine hydrochloride, has been synthesized and shown to exhibit antimicrobial activity against various bacterial and mycobacterial strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).

4. Synthesis of Tetrahydropyridine Derivatives

In a reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, sulfonated pyrrolidine, akin to the subject compound, can be efficiently synthesized. This process forms part of a broader methodology for producing sulfonated tetrahydropyridine derivatives, expanding the utility of pyrrolidine compounds in organic synthesis (An & Wu, 2017).

5. Asymmetric Michael Addition Catalysis

(2 S )-2-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative of the main compound, serves as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This illustrates its potential role in stereoselective organic synthesis, particularly in the formation of γ-nitro carbonyl compounds (Singh et al., 2013).

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its biological target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylmethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXZIHYATLDXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353989-68-0 | |

| Record name | Pyrrolidine, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

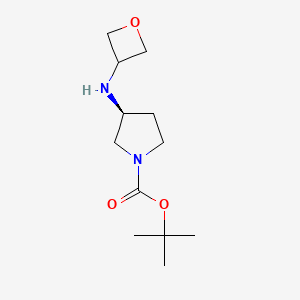

![(S)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3027602.png)

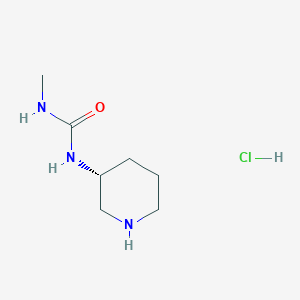

![[1-(Oxetan-3-yl)piperidin-4-yl]methanamine](/img/structure/B3027613.png)

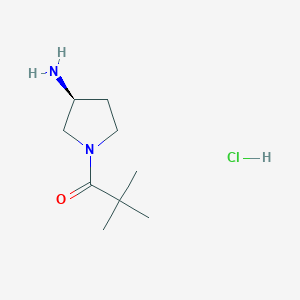

![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)